molecular formula C27H22IN3O B11612653 2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one

Cat. No.: B11612653
M. Wt: 531.4 g/mol
InChI Key: OQONTNIASUWVCF-FYWRMAATSA-N
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Description

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features an indole moiety, a quinazolinone core, and an iodo substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions The process begins with the preparation of the indole derivative, followed by the formation of the quinazolinone core

    Preparation of Indole Derivative: The indole derivative can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Formation of Quinazolinone Core: The quinazolinone core is typically formed through the cyclization of anthranilic acid derivatives with amides or isocyanates.

    Introduction of Iodo Substituent: The iodo substituent is introduced via electrophilic iodination using iodine or iodinating agents such as N-iodosuccinimide (NIS) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced quinazolinone products.

    Substitution: The iodo substituent can be replaced through nucleophilic substitution reactions using nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), Sodium borohydride (NaBH₄)

    Substitution: Thiols, Amines, Alkoxides

Major Products

    Oxidation: Oxidized quinazolinone derivatives

    Reduction: Reduced quinazolinone products

    Substitution: Substituted quinazolinone derivatives

Scientific Research Applications

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Pharmacology: It is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biology: It is explored for its potential as a fluorescent probe or imaging agent due to its indole moiety.

Mechanism of Action

The mechanism of action of 2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The indole moiety allows the compound to bind to various receptors and enzymes, modulating their activity. The quinazolinone core contributes to the compound’s stability and bioavailability, while the iodo substituent enhances its electronic properties, facilitating interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylindole: Shares the indole moiety but lacks the quinazolinone core and iodo substituent.

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Iodo-substituted Aromatics: Compounds with iodo substituents but different core structures.

Uniqueness

2-[(1E)-2-(1,2-DIMETHYL-1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(2-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of an indole moiety, a quinazolinone core, and an iodo substituent. This unique structure imparts distinct electronic, chemical, and biological properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C27H22IN3O

Molecular Weight

531.4 g/mol

IUPAC Name

2-[(E)-2-(1,2-dimethylindol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4-one

InChI

InChI=1S/C27H22IN3O/c1-17-8-4-6-10-24(17)31-26(29-23-14-12-19(28)16-22(23)27(31)32)15-13-20-18(2)30(3)25-11-7-5-9-21(20)25/h4-16H,1-3H3/b15-13+

InChI Key

OQONTNIASUWVCF-FYWRMAATSA-N

Isomeric SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)/C=C/C4=C(N(C5=CC=CC=C54)C)C

Canonical SMILES

CC1=CC=CC=C1N2C(=NC3=C(C2=O)C=C(C=C3)I)C=CC4=C(N(C5=CC=CC=C54)C)C

Origin of Product

United States

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